5-Meo-nipt hydrochloride

Description

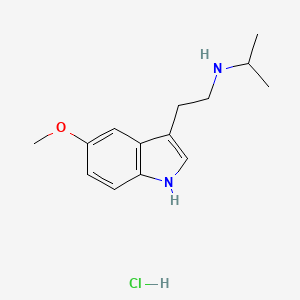

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14;/h4-5,8-10,15-16H,6-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWCZUQIOSHEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-71-3 | |

| Record name | 5-Meo-nipt hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MEO-NIPT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG2EY33M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Meo Nipt Hydrochloride and Analogues

Strategic Approaches to Tryptamine (B22526) Core Synthesis

The formation of the indole (B1671886) ring system is a critical step in the synthesis of tryptamines. Various methods have been developed, with the Fischer and Speeter-Anthony syntheses being particularly noteworthy for their versatility and applicability.

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. researchgate.net The reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of N,N-disubstituted tryptamines like 5-MeO-NiPT, a key precursor is an aminobutanal (B8533048) derivative, which reacts with the appropriate phenylhydrazine. researchgate.net Specifically, for 5-MeO-NiPT, 4-methoxyphenylhydrazine would be condensed with a protected form of 4-(isopropylamino)butanal.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an ene-hydrazine. acs.org A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring. acs.org The choice of acid catalyst is crucial for the reaction's success. While various protic acids can be used, studies have shown that sulfuric acid can be superior for this transformation, leading to clean reactions and high yields. acs.org

A significant variant is the tandem hydroformylation–Fischer indole synthesis. nih.govrsc.org This approach combines a rhodium-catalyzed hydroformylation of an amino-olefin in the presence of a phenylhydrazine. rsc.org The aldehyde formed in situ is trapped as a hydrazone, which then undergoes an acid-catalyzed indolization to furnish the target tryptamine structure in moderate to good yields. rsc.org This modular strategy allows for diversity in the final product by varying the substituents on the indole core, the amine moiety, and the length of the side chain. nih.govrsc.org

Table 1: Effect of Acid Catalyst on Fischer Indolization Yield Based on a model reaction for N,N-dimethyltryptamine synthesis, which provides insight into conditions applicable to analogues.

| Catalyst (Acid) | Reaction Time (h) | Yield (%) | Reference |

| 8% Acetic Acid | 24 | Incomplete | acs.org |

| 8% Hydrochloric Acid | 2 | Impure Product | acs.org |

| 8% Trifluoroacetic Acid (TFA) | 2 | 80% | acs.org |

| 4% Sulfuric Acid | 2 | 89% | acs.org |

The Speeter–Anthony synthesis is a highly versatile and frequently cited method for preparing N,N-dialkylated tryptamines. psu.edunih.gov This route is particularly effective for producing compounds like 5-MeO-NiPT. The synthesis begins with the reaction of a substituted indole, such as 5-methoxyindole, with oxalyl chloride to form an indole-3-glyoxylyl chloride intermediate. mdma.ch This reactive intermediate is then treated with a secondary amine—in this case, N-ethyl-N-isopropylamine—to yield the corresponding N,N-disubstituted indole-3-glyoxalylamide. psu.edu

The final and critical step is the reduction of the glyoxalylamide to the target tryptamine. nih.gov Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation. mdma.chpsu.edu The reduction converts the two carbonyl groups of the glyoxalylamide moiety into a two-carbon ethylamine (B1201723) side chain. This method has proven to be robust, providing good yields and establishing a convenient route to a wide array of tryptamine derivatives. mdma.ch The process has been successfully applied to the synthesis of numerous analogues, including 5-MeO-DIPT and serotonin (B10506). mdma.chpsu.edu

Table 2: Key Steps in the Speeter-Anthony Synthesis

| Step | Reactants | Product | Key Reagents | Reference |

| 1 | 5-Methoxyindole | 5-Methoxyindole-3-glyoxylyl chloride | Oxalyl Chloride | mdma.ch |

| 2 | 5-Methoxyindole-3-glyoxylyl chloride, N-ethyl-N-isopropylamine | 5-Methoxy-N-ethyl-N-isopropyl-indole-3-glyoxalylamide | - | psu.edu |

| 3 | 5-Methoxy-N-ethyl-N-isopropyl-indole-3-glyoxalylamide | 5-MeO-NiPT | Lithium Aluminum Hydride (LiAlH₄) | mdma.chnih.gov |

Alkylation and Functionalization Techniques for Side Chains

Direct functionalization of the indole nucleus or the tryptamine side chain offers alternative synthetic pathways. researchgate.net One-pot reductive alkylation of indoles with N-protected aminoethyl acetals presents a convergent and versatile approach. researchgate.net This method uses safe and inexpensive reagents and proceeds under mild conditions, tolerating various functional groups. researchgate.net

Further functionalization can be achieved through the alkylation of the tryptamine itself. For instance, tryptamine derivatives can be alkylated at the indole nitrogen using reagents like sodium hydride and methyl iodide, followed by protection of the side-chain amine. nih.gov The resulting protected tryptamine can then undergo further reactions, such as cyclization with electrophiles like trichloroacetimidates to form complex structures like pyrroloindolines. nih.gov The synthesis of N1-alkylated tryptophan derivatives has also been explored, involving the alkylation of Boc-protected tryptophan methyl ester with alkyl mesylates in the presence of sodium hydride. nih.gov These methods highlight the potential for extensive modification of the tryptamine scaffold to produce diverse analogues.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yield and purity in the synthesis of 5-MeO-NiPT and its analogues. For the Fischer indole synthesis, the choice of solvent and temperature is critical. In a continuous flow synthesis model for 5-MeO-DMT, a close analogue, it was found that using a co-solvent like acetonitrile (B52724) helped to improve the solubility of the 4-methoxyphenylhydrazine hydrochloride precursor, boosting conversion rates. researchgate.net Temperature control was also vital; while higher temperatures initially seemed to increase conversion, they also led to the formation of unwanted side products. researchgate.net A balance was achieved at 100°C, which resulted in full conversion to the desired product. researchgate.net

For syntheses following the Speeter-Anthony route, optimization focuses on the reduction and crystallization steps. Reductive amination yields can be optimized by controlling the temperature; for example, yields of 75-80% are reported when the reaction is maintained at 0–5°C for 12 hours, which helps to prevent exothermic side reactions. The final purity of the product is highly dependent on the crystallization process. Slow evaporation from solvents like acetone (B3395972) or acetonitrile can yield high-purity freebase product.

Precursor Chemistry and Stereoselective Synthesis Considerations

The choice of precursors is fundamental to the success of tryptamine synthesis. In the Fischer indole method, various synthetic equivalents and latent forms of aminobutanal serve as the key carbonyl component. researchgate.net The development of asymmetric synthesis methods allows for the creation of chiral tryptamines. nih.gov One approach involves an interrupted Fischer indole synthesis using arylhydrazines and biocatalytically generated chiral bicyclic imines. nih.gov Depending on the reaction conditions and the stoichiometry of the acid mediator, this method can selectively afford either tetracyclic pyrroloindolines or tricyclic tryptamine analogues in high optical purity. nih.gov

Enantiospecific synthesis can also be achieved through the ring-opening of activated aziridines with indoles. acs.org This Sₙ2-like reaction can be regioselective, allowing for the controlled formation of β-substituted tryptamines. acs.org Furthermore, organocatalytic methods have been developed for the asymmetric functionalization of tryptamines. For example, a chiral phosphoric acid can catalyze the enantioselective selenofunctionalization of tryptamine derivatives, providing access to chiral hexahydropyrrolo[2,3-b]indole structures with good enantioselectivity. beilstein-journals.org These advanced stereoselective strategies are crucial for investigating the specific biological activities of different enantiomers of complex tryptamine analogues.

Advanced Analytical Characterization Techniques for 5 Meo Nipt Hydrochloride Research

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-MeO-NiPT hydrochloride, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the definitive structural confirmation of this compound. nih.govconsensus.app Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the complete carbon-hydrogen framework of the molecule. This is particularly crucial for distinguishing 5-MeO-NiPT from its structural isomers, such as those with the methoxy (B1213986) group at a different position on the indole (B1671886) ring (e.g., 4-MeO, 6-MeO, or 7-MeO isomers).

In research settings, the ¹H NMR spectrum provides data on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (the number of protons). For 5-MeO-NiPT, diagnostic signals include the aromatic protons on the indole ring, a singlet corresponding to the methoxy (-OCH₃) group protons, and characteristic signals for the N-isopropyl group and the ethylamine (B1201723) side chain. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule. nih.gov The purity of a research sample can also be assessed by the absence of signals corresponding to solvents or other impurities.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-MeO-NiPT Data derived from spectral databases and computational predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 123.5 |

| C3 | 112.8 |

| C3a | 128.2 |

| C4 | 100.5 |

| C5 | 154.1 |

| C6 | 112.3 |

| C7 | 112.0 |

| C7a | 131.8 |

| C-ethylamine (α) | 43.1 |

| C-ethylamine (β) | 24.3 |

| N-isopropyl (CH) | 49.2 |

| N-isopropyl (CH₃) | 22.5 |

| Methoxy (-OCH₃) | 55.9 |

| Source: PubChem. nih.gov |

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive technique used for molecular weight determination and structural elucidation through fragmentation analysis. nih.govconsensus.app In the context of 5-MeO-NiPT research, techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) are frequently utilized. nih.govresearchgate.net

The analysis begins with the ionization of the molecule, typically forming a protonated species [M+H]⁺, which for 5-MeO-NiPT has a measured monoisotopic mass of approximately 233.1576 m/z. researchgate.net This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The fragmentation pattern is predictable and serves as a molecular fingerprint. The primary fragmentation pathway for tryptamines like 5-MeO-NiPT involves the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the formation of a stable iminium ion.

Table 2: Characteristic MS/MS Fragmentation Data for 5-MeO-NiPT Data from in vitro and in vivo metabolic studies of parent compounds.

| Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Interpretation |

| 233.16 | 174.09, 160.08, 86.11 | The fragment at m/z 86.11 corresponds to the [CH₂=N(H)CH(CH₃)₂]⁺ iminium ion, confirming the N-isopropyl group. The fragment at m/z 174.09 represents the 5-methoxy-3-vinylindole moiety resulting from the loss of the isopropylamine (B41738) group. The ion at m/z 160.08 corresponds to the 3-ethyl-5-methoxy-1H-indole cation. |

| Source: ResearchGate. researchgate.netresearchgate.net |

This fragmentation data is invaluable for identifying 5-MeO-NiPT in complex biological matrices, where it may be present as a metabolite of other designer drugs like 5-MeO-MiPT or 5-MeO-DiPT. nih.govnih.govmonash.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govconsensus.app The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, FTIR analysis can confirm the presence of key structural features.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Indole N-H | N-H Stretch | ~3300 |

| Amine Salt | N-H Stretch | 2700-3000 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2970 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O Stretch | 1200-1250 |

| Source: General spectroscopic data, with context from related compounds. |

The FTIR spectrum provides a quick verification of the compound's identity by confirming the presence of the indole, amine, and ether functional groups. nih.govconsensus.app

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is fundamental to separating this compound from impurities, starting materials, or other compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant methods for assessing the purity and performing quantitative analysis of 5-MeO-NiPT. nih.govmonash.edu These methods offer excellent resolution, speed, and sensitivity, especially when coupled with mass spectrometry.

Method development typically involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. nih.gov Gradient elution is commonly used, where the proportion of the organic solvent (like acetonitrile (B52724) or methanol) in the aqueous buffer is increased over the course of the analysis to effectively elute compounds with varying polarities. nih.govmonash.edu

Table 4: Example UHPLC-MS/MS Method Parameters for Tryptamine (B22526) Analysis Method developed for the detection of 16 tryptamines, including 5-MeO-NiPT, in hair samples.

| Parameter | Specification |

| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate, 5% acetonitrile, and 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Source: Journal of Chromatography B, PubMed. nih.govmonash.edu |

UV detection is also a viable option for purity assessment, with a maximum absorbance (λmax) for 5-MeO-NiPT reported at approximately 224 nm. caymanchem.com

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC), typically paired with a Mass Spectrometer (GC-MS), is another powerful technique for the separation and identification of 5-MeO-NiPT. nih.govconsensus.app The method separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. The coupled mass spectrometer then provides a mass spectrum of the eluting compound, allowing for positive identification by comparing it to spectral libraries. nih.govegetipdergisi.com.tr

For tryptamines, which can have limited volatility and polar N-H groups, a derivatization step is sometimes performed prior to analysis. researchgate.net This involves reacting the compound with a reagent, such as trifluoroacetic anhydride, to replace the active hydrogens with nonpolar groups, thereby improving its volatility and chromatographic behavior. researchgate.net However, methods have also been developed for the analysis of related tryptamines without derivatization, which can shorten sample preparation time. egetipdergisi.com.tr

Method Validation for Reproducibility in Academic Research Settings

The reliable identification and quantification of novel psychoactive substances (NPS) such as this compound in academic research are critically dependent on the implementation of rigorously validated analytical methods. oup.comresearchgate.net The dynamic nature of the NPS market and the structural similarity among analogues present significant analytical challenges, necessitating robust and reproducible techniques to ensure data integrity. oup.comcfsre.orgkzbpd.gov.rs Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. In the context of this compound research, this involves systematically evaluating a method's performance to guarantee that results are accurate, precise, and repeatable over time and across different laboratory settings.

Key validation parameters for chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of tryptamines. nih.govnih.gov These parameters include linearity, sensitivity (limit of detection and limit of quantitation), accuracy, precision, selectivity, recovery, and matrix effects.

A study detailing a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous detection of 16 tryptamines, including 5-MeO-NiPT, in hair samples provides a clear example of method validation. nih.govmonash.edu The validation of this method demonstrated high sensitivity and specificity, which is crucial for detecting the low concentrations often present in biological samples. nih.govmonash.edu

Key Validation Parameters and Findings:

Linearity: Establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For the aforementioned UHPLC-MS/MS method, calibration curves were linear for all analytes with a correlation coefficient (r) greater than 0.992. nih.gov In a separate GC-MS method developed for the related compound 5-MeO-MiPT, linearity was established in the range of 25–500 ng/mL. egetipdergisi.com.tr

Sensitivity (LOD & LOQ): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be accurately and precisely measured. For the 16 tryptamines, including 5-MeO-NiPT, the LODs ranged from 0.1 to 20 pg/mg, and the LOQs ranged from 3 to 50 pg/mg, indicating the method's high sensitivity. nih.gov

Accuracy & Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the repeatability of the results. For the UHPLC-MS/MS method, accuracies varied between 91% and 114%. nih.gov The intra-day precision had relative standard deviations (RSDs) of less than 14%, and the inter-day precision RSDs were between 1.3% and 14%, demonstrating good reproducibility. nih.gov Similarly, a validated LC-MS method for other psychoactive tryptamines showed acceptable bias (±20%) and imprecision (<20%). oup.comoup.comnih.gov

Recovery & Matrix Effect: Recovery experiments determine the efficiency of the extraction process. The matrix effect evaluates the influence of other components in the sample on the analytical signal. The UHPLC-MS/MS method for 16 tryptamines showed recoveries in the range of 85–115% and matrix effects ranging from 95% to 112%. nih.govmonash.edu This indicates that the extraction procedure was efficient and that interferences from the hair matrix were minimal.

The following tables summarize validation data from studies on tryptamines, illustrating the performance characteristics expected from robust analytical methods in a research setting.

Table 1: Summary of Validation Parameters for a UHPLC-MS/MS Method for Tryptamine Detection in Hair Data sourced from a study analyzing 16 tryptamines, including 5-MeO-NiPT. nih.govmonash.edu

| Validation Parameter | Result |

| Linearity (r) | > 0.992 |

| Limit of Detection (LOD) | 0.1 - 20 pg/mg |

| Limit of Quantitation (LOQ) | 3 - 50 pg/mg |

| Accuracy | 91% - 114% |

| Intra-day Precision (RSD) | < 14% |

| Inter-day Precision (RSD) | 1.3% - 14% |

| Recovery | 85% - 115% |

| Matrix Effect | 95% - 112% |

Table 2: Validation Data for a GC-MS Method for a Structurally Related Tryptamine (5-MeO-MiPT) This data illustrates typical validation results for a GC-MS method in a forensic toxicology context. egetipdergisi.com.tr

| Validation Parameter | Result |

| Linearity Range | 25 - 500 ng/mL |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 18 ng/mL |

| Accuracy | 72% - 101% |

| Intra-day Precision (RSD) | 4.43% |

| Inter-day Precision (CV) | 4.27% |

The rigorous validation of analytical methods is a cornerstone of reliable scientific research on this compound. It ensures that the data generated on its properties, metabolism, and detection are accurate and reproducible, which is fundamental for building a credible body of knowledge on this and other novel psychoactive compounds. oup.comcfsre.org

Molecular and Cellular Pharmacology of 5 Meo Nipt Hydrochloride

Serotonin (B10506) Receptor Binding Affinities and Selectivity Profiles

5-MeO-NiPT demonstrates a notable affinity for several serotonin (5-HT) receptors, acting as a serotonin receptor agonist. wikipedia.orgwikipedia.org Its interaction with these receptors is a key determinant of its pharmacological effects.

Research indicates that 5-MeO-NiPT is a potent full or high-efficacy partial agonist of the 5-HT1A receptor. wikipedia.orgwikipedia.org Studies have shown that allosteric modulation of this receptor can influence the effects of other serotonin receptor agonists. For instance, the blockade of 5-HT1A receptors has been found to enhance the behavioral effects mediated by 5-HT2A receptors for other 5-MeO-DMT analogs. nih.gov This suggests a complex interplay where 5-HT1A receptor activation can dampen the effects mediated by other serotonin receptors. nih.gov While some studies have reported that 5-MeO-NiPT lacked significant activity at the 5-HT1A receptor, others have consistently identified it as a potent agonist. wikipedia.orgwikipedia.orgaklagare.se It is also noted that many tryptamines exhibit a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. nih.govd-nb.info

5-MeO-NiPT is a full or near-full agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org In vitro studies have confirmed its high-potency agonism at the 5-HT2A receptor, with an EC50 value of 9.24 nM. aklagare.se The interaction with the 5-HT2A receptor is a common feature of many psychoactive tryptamines and is often associated with their hallucinogenic properties. nih.gov Comparative studies have shown that 5-MeO-NiPT has a higher affinity for the 5-HT1A and 5-HT2A receptors than for the 5-HT2B receptor. aklagare.se The activation of 5-HT2A and 5-HT2C receptors can have opposing effects on certain behaviors, highlighting the complexity of serotonergic signaling. nih.gov

Table 1: 5-MeO-NiPT Serotonin Receptor Interactions

| Receptor | Activity | Potency (EC50) | Notes |

|---|---|---|---|

| 5-HT1A | Full or near-full agonist. wikipedia.orgwikipedia.org | - | Some conflicting reports exist. aklagare.se |

| 5-HT2A | Full or near-full agonist. wikipedia.org | 9.24 nM. aklagare.se | Higher affinity than 5-HT2B. aklagare.se |

| 5-HT2B | Full or near-full agonist. wikipedia.org | - | Lower affinity than 5-HT1A and 5-HT2A. aklagare.se |

| 5-HT2C | Full or near-full agonist. wikipedia.org | - |

Mechanisms of Action at G-Protein-Coupled Receptors (GPCRs)

The serotonin receptors that 5-MeO-NiPT interacts with are G-protein-coupled receptors (GPCRs). wikipedia.orgnih.gov The activation of these receptors initiates intracellular signaling cascades. For example, the 5-HT2 family of receptors is coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium levels. ugent.be The specific signaling pathways engaged by a ligand, such as G-protein signaling versus β-arrestin pathways, can lead to different functional outcomes. diva-portal.org This concept, known as functional selectivity or biased agonism, is an important area of research for understanding the detailed mechanisms of drugs like 5-MeO-NiPT. nih.govresearchgate.net

Neurotransmitter Transporter Interactions

In addition to its direct receptor agonism, 5-MeO-NiPT also interacts with neurotransmitter transporters, although with lower potency.

Studies have shown that 5-MeO-NiPT is a weak inhibitor of the serotonin transporter (SERT), with a reported IC50 value of 5442 nM. aklagare.senih.gov This indicates that it can inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration. However, its potency as a reuptake inhibitor is considered low compared to other tryptamines like 5-MeO-DIPT. aklagare.se It has been classified as inactive as a serotonin-releasing agent. wikipedia.org

Research indicates that 5-MeO-NiPT has very weak to no significant interaction with the norepinephrine (B1679862) transporter (NET). aklagare.sewikipedia.org One study reported that it lacked activity at the norepinephrine transporter, with an IC50 value greater than 10,000 nM. aklagare.se

Table 2: 5-MeO-NiPT Neurotransmitter Transporter Interactions

| Transporter | Activity | Potency (IC50) | Notes |

|---|---|---|---|

| SERT | Weak reuptake inhibitor. aklagare.senih.gov | 5442 nM. aklagare.senih.gov | Inactive as a releasing agent. wikipedia.org |

| NET | Very weak to no interaction. aklagare.sewikipedia.org | >10,000 nM. aklagare.se |

In Vitro Cellular Assays and Functional Characterization

To elucidate the molecular mechanisms of 5-MeO-NiPT, researchers employ a variety of in vitro assays to quantify its binding affinity and functional activity at specific receptor targets.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These competitive assays measure the ability of an unlabeled compound, such as 5-MeO-NiPT, to displace a radiolabeled ligand from a receptor. The results are typically expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.

Studies have utilized membranes from cells engineered to express specific human serotonin receptor subtypes. For instance, to assess affinity at the 5-HT₁ₐ receptor, [³H]8-OH-DPAT is often used as the radioligand, while [³H]ketanserin is used for the 5-HT₂ₐ receptor. nih.gov Research on a series of 5-methoxy-tryptamines, including 5-MeO-NiPT, has demonstrated that these compounds bind with nanomolar affinities to both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Specifically, 5-MeO-NiPT was found to have a Kᵢ value of 185 nM at the 5-HT₁ₐ receptor and 127 nM at the 5-HT₂ₐ receptor. nih.gov

Beyond simple binding, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the cellular response following receptor activation.

G-protein Signaling: The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway, leading to the mobilization of intracellular calcium (Ca²⁺). A common functional assay, therefore, measures this calcium flux. In such an assay, human embryonic kidney (HEK293) cells expressing the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye. nih.gov Activation of the receptor by an agonist like 5-MeO-NiPT triggers a release of calcium, causing a measurable increase in fluorescence. nih.gov Through this method, 5-MeO-NiPT has been characterized as a full agonist at the 5-HT₂ₐ receptor, with a potency (EC₅₀) of 83.1 nM and a maximum efficacy (Eₘₐₓ) of 101% relative to serotonin. nih.gov

β-arrestin Recruitment: GPCR signaling can also be mediated by β-arrestin proteins. Assays to measure β-arrestin recruitment provide another dimension to a compound's functional profile, revealing potential signaling bias. In these assays, cells are engineered to co-express the target receptor fused to a small enzyme fragment and β-arrestin fused to a complementary enzyme fragment. eurofinsdiscovery.com Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal. eurofinsdiscovery.com Studies examining a range of tryptamines have utilized this technique to characterize their activity at the 5-HT₂ₐ receptor, confirming that most tryptamines, including relatives of 5-MeO-NiPT, effectively recruit β-arrestin upon receptor activation. nih.gov

Comparative Pharmacological Profiles with Related Tryptamines

The pharmacological profile of 5-MeO-NiPT is best understood in the context of its structural analogs. Structure-activity relationship (SAR) studies reveal how small changes in the N-alkyl substituent on the tryptamine (B22526) scaffold influence receptor interactions. A 2024 study systematically compared a series of 5-methoxy-tryptamines. nih.govnih.gov

The data show that N-alkyl substitutions significantly impact affinity and potency. For instance, 5-MeO-NiPT and other compounds with isopropyl groups (5-MeO-MIPT, 5-MeO-EIPT, 5-MeO-DIPT) generally display lower binding affinity at the 5-HT₁ₐ receptor compared to analogs with smaller substituents like 5-MeO-DMT. nih.gov At the serotonin transporter (SERT), 5-MeO-NiPT is a very weak inhibitor of serotonin uptake, with an IC₅₀ value of 5442 nM. This is significantly weaker than its N,N-diisopropyl relative, 5-MeO-DIPT (IC₅₀ = 646 nM), and its N-methyl-N-isopropyl relative, 5-MeO-MiPT. nih.gov

Table 1: Comparative In Vitro Pharmacology of 5-MeO-Tryptamines

This table is interactive. You can sort and filter the data.

| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) | SERT IC₅₀ (nM) |

| 5-MeO-NiPT | 185 | 127 | 83.1 | 101 | 5442 |

| 5-MeO-DMT | 16.5 | 49.3 | 25.4 | 101 | 1690 |

| 5-MeO-MIPT | 115 | 100 | 79.5 | 107 | 1045 |

| 5-MeO-DIPT | 239 | 179 | 148 | 106 | 646 |

| 5-MeO-EIPT | 204 | 158 | 121 | 103 | >10000 |

| Data sourced from Puigseslloses et al. (2024) nih.gov and Blough et al. (2014) as cited in nih.gov. |

Behavioral Proxies of Receptor Activity in Animal Models for Mechanistic Research

To connect in vitro findings to potential in vivo effects, researchers use animal behavioral models that serve as proxies for specific receptor-mediated actions.

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is considered indicative of potential psychedelic-like activity. nih.gov Interestingly, while 5-MeO-NiPT is a potent and efficacious 5-HT₂ₐ agonist in vitro, it elicits a very low HTR in mice. researchgate.net This disconnect highlights the complex interplay of different receptor systems in modulating behavioral outcomes.

Further research has shown that the activation of 5-HT₁ₐ receptors can attenuate the 5-HT₂ₐ-mediated HTR. nih.govnih.gov Many 5-methoxy-tryptamines, including 5-MeO-NiPT, are also potent agonists at 5-HT₁ₐ receptors, which are known to induce hypothermia and hypolocomotion (reduced movement) in rodents. wikipedia.orgnih.gov Studies have demonstrated an inverse relationship within this chemical class: tryptamines that produce a stronger hypothermic response (a proxy for 5-HT₁ₐ agonism) tend to exhibit a weaker HTR. nih.gov This suggests that the significant 5-HT₁ₐ receptor activity of 5-MeO-NiPT may be suppressing its 5-HT₂ₐ-mediated behavioral effects. nih.govnih.gov This modulatory role is further supported by findings that administering a 5-HT₁ₐ antagonist can enhance the HTR induced by these compounds. wikipedia.orgnih.gov

Metabolic Pathways and Metabolite Identification of 5 Meo Nipt Hydrochloride in Research Models

In Vitro Metabolic Transformations via Hepatic Microsomes

Human liver microsomes are a standard in vitro tool for studying the phase I metabolism of drugs and other chemical compounds. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative metabolic reactions. Studies on tryptamines structurally related to 5-MeO-NiPT have elucidated several key transformation pathways.

The removal of the methyl group from the 5-methoxy position on the indole (B1671886) ring (O-demethylation) is a common and significant metabolic pathway for 5-methoxylated tryptamines. This reaction results in the formation of a hydroxylated metabolite. For instance, studies on the related compound 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in human liver microsomes show that it is primarily oxidized to an O-demethylated metabolite, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). nih.gov Similarly, the metabolism of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) in human liver microsomes also involves 5-O-demethylation. nih.gov This pathway is catalyzed predominantly by the polymorphic enzyme CYP2D6. nih.gov Given the structural similarity, 5-MeO-NiPT is expected to undergo a similar O-demethylation to form 5-hydroxy-N-isopropyltryptamine (5-OH-NiPT).

N-dealkylation, the removal of an alkyl group from the nitrogen atom of the side chain, is another major metabolic route. researchgate.net Significantly, 5-MeO-NiPT has been identified as a principal metabolite of other psychoactive tryptamines through this very pathway.

From 5-MeO-MiPT: In studies using pooled human liver microsomes (pHLM), 5-MeO-NiPT is formed from 5-MeO-MiPT via N-demethylation. nih.govnih.govresearchgate.net This reaction involves the removal of the N-methyl group, leaving the N-isopropyl group intact. researchgate.net 5-MeO-NiPT is recommended as a key biomarker for detecting the consumption of 5-MeO-MiPT. nih.govresearchgate.netconsensus.app

From 5-MeO-DIPT: The metabolism of 5-MeO-DIPT involves side-chain degradation through N-deisopropylation, which removes one of the two isopropyl groups to form the secondary amine 5-MeO-NiPT. nih.govnih.govsci-hub.st This transformation has been confirmed in studies with human liver microsomes and analysis of urine from users. nih.govnih.gov

The formation of 5-MeO-NiPT from these parent compounds is a critical finding in forensic and toxicological analysis.

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Research Model | Reference |

|---|---|---|---|---|

| 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | N-demethylation | 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) | Pooled Human Liver Microsomes (pHLM) | nih.gov, nih.gov |

| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | N-deisopropylation | 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) | Human Liver Microsomes, Human Urine | nih.gov, nih.gov |

Hydroxylation can occur at various positions on the tryptamine (B22526) molecule, most commonly on the indole ring. nih.gov Investigations into the metabolism of 5-MeO-MiPT using human liver microsomes identified indole-hydroxylation as a major phase I metabolic pathway. nih.gov This reaction introduces a hydroxyl group onto the aromatic ring system, separate from the O-demethylation pathway. For related tryptamines, hydroxylation on position 6 of the aromatic ring has also been observed. nih.gov

N-oxidation is another documented phase I metabolic pathway for tryptamines, leading to the formation of an N-oxide metabolite. This reaction involves the oxidation of the nitrogen atom on the side chain. Studies of 5-MeO-MiPT in human liver microsomes have identified 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide) as a metabolite. nih.govnih.govresearchgate.net This indicates that the tertiary amine of 5-MeO-MiPT is susceptible to N-oxidation, a pathway that could also be relevant for secondary amines like 5-MeO-NiPT. However, in studies of 5-MeO-DIPT, no N-oxide metabolite was detected. nih.govsigmaaldrich.com

Enzymatic Systems Involved in Biotransformation

The biotransformation of tryptamines is mediated by specific enzyme systems, primarily the Cytochrome P450 superfamily. Identifying the specific isoenzymes involved is crucial for predicting potential drug-drug interactions.

Research using recombinant human CYP enzymes has helped to pinpoint the contributions of specific isoenzymes to the metabolism of 5-methoxylated tryptamines.

CYP2D6: This isoenzyme is consistently identified as the primary catalyst for the O-demethylation of 5-methoxytryptamines. nih.govnih.govnih.gov In studies with 5-MeO-DIPT, only CYP2D6 exhibited significant O-demethylase activity. nih.gov The activity of CYP2D6 is known to be highly variable among individuals due to genetic polymorphisms, which can lead to significant differences in metabolic rates. jwatch.org

CYP3A4: This isoenzyme is heavily involved in the N-dealkylation of tryptamines. researchgate.net For the N-deisopropylation of 5-MeO-DIPT to 5-MeO-NiPT, CYP3A4 is one of the major contributing enzymes, along with CYP1A2 and CYP2C8. nih.gov Inhibition of CYP3A4 has been shown to suppress this metabolic reaction in human liver microsomes. nih.gov

Other CYP isoenzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19, have also been shown to play a role in the N-dealkylation of related tryptamines, though often to a lesser extent than CYP3A4. nih.govresearchgate.net

| Metabolic Pathway | Primary CYP Isoenzyme(s) | Substrate Example | Reference |

|---|---|---|---|

| O-demethylation | CYP2D6 | 5-MeO-DIPT, 5-MeO-DMT | nih.gov, nih.gov |

| N-dealkylation | CYP3A4, CYP1A2, CYP2C-family | 5-MeO-DIPT | nih.gov, researchgate.net |

Monoamine Oxidase (MAO) Activity

Monoamine oxidase (MAO) is a primary enzyme family responsible for the oxidative deamination of various tryptamines. Specifically, the MAO-A isoform is crucial in the breakdown of 5-methoxylated tryptamines. wikipedia.org This enzymatic process converts the tryptamine into a corresponding indoleacetic acid derivative. For instance, the primary metabolic pathway for the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is inactivation through deamination by MAO-A. nih.govdrugbank.com This process is so significant that the co-administration of MAO-A inhibitors (MAOIs) with tryptamines can substantially reduce their metabolism, thereby altering their pharmacokinetic profiles. nih.govaklagare.senih.gov Given this well-established role of MAO-A in the metabolism of analogous tryptamines, it is the anticipated primary pathway for the breakdown of 5-MeO-NiPT. This would involve the oxidative deamination of 5-MeO-NiPT to form 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MeO-IAA). researchgate.net

Structural Elucidation of Metabolites from In Vitro and Animal Studies

5-MeO-NiPT is frequently identified as a significant metabolite in studies of other 5-methoxytryptamines. Its formation occurs via N-dealkylation of parent compounds. For example, the N-deisopropylation of 5-MeO-DiPT yields 5-MeO-NiPT. researchgate.netnih.gov Similarly, N-demethylation of 5-MeO-MiPT also produces 5-MeO-NiPT. nih.govconsensus.appnih.gov

Studies utilizing human liver microsomes (pHLM) and zebrafish models for 5-MeO-MiPT have successfully identified 5-MeO-NiPT as a key phase I metabolite. researchgate.netnih.govnih.gov In a study involving human urine samples from users of 5-MeO-DiPT, 5-MeO-NiPT was identified as a urinary metabolite, confirming its in vivo production in humans. researchgate.netnih.gov Further research on rats administered 5-MeO-DiPT also identified 5-MeO-NiPT as a metabolite, alongside others like 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT) and 5-methoxyindole-3-acetic acid (5-MeO-IAA). researchgate.net The structural confirmation of these metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). nih.govnih.gov

The table below details the identification of 5-MeO-NiPT as a metabolite in various research models.

| Parent Compound | Metabolite | Metabolic Reaction | Research Model | Analytical Method |

| 5-MeO-MiPT | 5-MeO-NiPT | N-Demethylation | Human Liver Microsomes (pHLM) | LC-HRMS/MS |

| 5-MeO-MiPT | 5-MeO-NiPT | N-Demethylation | Human Blood & Urine | LC-HRMS/MS |

| 5-MeO-MiPT | 5-MeO-NiPT | N-Demethylation | Zebrafish | UPLC-QE-HRMS |

| 5-MeO-DiPT | 5-MeO-NiPT | N-Deisopropylation | Human Urine | GC/MS, LC/MS, LC-MS/MS |

| 5-MeO-DiPT | 5-MeO-NiPT | N-Deisopropylation | Rat | GC/MS, HPLC |

Data sourced from multiple scientific studies. researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net

Comparative Metabolism with Related 5-Methoxytryptamines

The metabolic pathways of 5-MeO-NiPT are best understood by comparing them to closely related 5-methoxytryptamines like 5-MeO-DMT, 5-MeO-DiPT, and 5-MeO-MiPT. The primary metabolic transformations for this class of compounds involve Phase I reactions such as O-demethylation, N-dealkylation, and hydroxylation, followed by potential Phase II conjugation. researchgate.netnih.gov

O-Demethylation: A crucial route for 5-methoxylated tryptamines is the removal of the methyl group at the 5-position of the indole ring. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6, producing a hydroxylated metabolite (e.g., 5-MeO-DMT is converted to bufotenine (B1668041), 5-HO-DMT). nih.govdrugbank.com This pathway is also observed in the metabolism of 5-MeO-DiPT, which forms 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DiPT). nih.gov

N-Dealkylation: This process involves the removal of alkyl groups from the side-chain nitrogen. As noted, 5-MeO-NiPT is a product of N-dealkylation of both 5-MeO-MiPT (N-demethylation) and 5-MeO-DiPT (N-deisopropylation). nih.govnih.gov

Hydroxylation: Hydroxylation can occur at various positions on the indole ring, a common pathway for many tryptamines. researchgate.netnih.gov For instance, 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) is a major metabolite of 5-MeO-DiPT. nih.gov

Oxidative Deamination: As discussed, this MAO-A-mediated pathway leads to the formation of an indole-3-acetic acid metabolite, such as 5-MeO-IAA, which has been identified in metabolism studies of 5-MeO-DiPT. researchgate.netresearchgate.net

The following table provides a comparative overview of the major metabolic pathways for several 5-methoxytryptamines.

| Compound | O-Demethylation | N-Dealkylation Product(s) | Hydroxylation Product(s) | MAO-mediated Product |

| 5-MeO-NiPT | 5-HO-NiPT (Predicted) | N/A (as it is a secondary amine) | OH-5-MeO-NiPT (Predicted) | 5-MeO-IAA |

| 5-MeO-DMT | 5-HO-DMT (Bufotenine) drugbank.com | 5-MeO-NMT | Not a major pathway | 5-MeO-IAA |

| 5-MeO-DiPT | 5-HO-DiPT nih.gov | 5-MeO-NiPT nih.gov | 6-OH-5-MeO-DiPT nih.gov | 5-MeO-IAA researchgate.net |

| 5-MeO-MiPT | 5-HO-MiPT nih.gov | 5-MeO-NiPT nih.gov | OH-5-MeO-MiPT nih.gov | 5-MeO-IAA researchgate.net |

This table summarizes findings from various in vitro and in vivo studies. drugbank.comresearchgate.netnih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 5 Meo Nipt Hydrochloride and Analogues

Role of N-Alkyl Side Chain Modifications in Pharmacological Selectivity and Potency

The ethylamine (B1201723) side chain, and particularly the nature of the alkyl groups attached to the terminal nitrogen, is the second major structural feature influencing the pharmacological profile of tryptamines. researchgate.net The size, bulk, and lipophilicity of these N-alkyl substituents play a significant role in determining a compound's potency and its selectivity between different serotonin (B10506) receptor subtypes. ub.eduresearchgate.net

For the 5-methoxy-substituted series of tryptamines, SAR studies have compared a range of N-alkyl substitutions, from simple dimethyl (5-MeO-DMT) to more complex groups like diisopropyl (5-MeO-DIPT) and the single isopropyl group found in 5-MeO-NiPT. researchgate.net Computational docking analyses and in vitro binding assays show that the molecular size of the amino group significantly influences affinity, particularly for the serotonin transporter (SERT) and the 5-HT1A receptor. ub.edu

A 2024 study provided binding affinity data for a series of 5-MeO-tryptamines at human 5-HT1A and 5-HT2A receptors. researchgate.net The results showed that compounds with bulkier alkyl groups, such as N-isopropyl (in 5-MeO-NIPT) and diisopropyl (in 5-MeO-DIPT), generally exhibit lower affinity for the 5-HT1A receptor compared to analogs with smaller substituents like dimethyl (5-MeO-DMT) or a pyrrolidine (B122466) ring (5-MeO-pyr-T). researchgate.net Conversely, affinity for the 5-HT2A receptor is also affected, but the pattern is different, leading to shifts in the selectivity ratio between these two key receptors. For example, 5-MeO-DMT is roughly equipotent at 5-HT1A and 5-HT2A receptors, while other analogs show varying degrees of selectivity. nih.gov

Table 2: Interactive Data on N-Alkyl Side Chain Modification and Receptor Affinity

| Compound | N-Alkyl Substituent(s) | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |

|---|---|---|---|

| 5-MeO-DMT | Dimethyl | 117 | 105 |

| 5-MeO-MET | N-methyl, N-ethyl | 206 | 144 |

| 5-MeO-DET | Diethyl | 268 | 158 |

| 5-MeO-MIPT | N-methyl, N-isopropyl | 494 | 410 |

| 5-MeO-NIPT | N-isopropyl | 482 | 403 |

| 5-MeO-EIPT | N-ethyl, N-isopropyl | 723 | 709 |

| 5-MeO-DIPT | Diisopropyl | 620 | 614 |

| 5-MeO-pyr-T | Pyrrolidinyl | 41 | 111 |

Data sourced from a 2024 study by Quintana et al. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tryptamines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule are responsible for its biological effects. nih.gov By identifying key molecular descriptors—such as lipophilicity (LogP), electronic properties, and steric parameters—QSAR models can predict the activity of novel, unsynthesized compounds. nih.govnih.gov

In the context of tryptamines, QSAR models have been developed to predict various activities. For example, one study successfully created a QSAR model for tryptamine (B22526) amide derivatives to predict their larvicidal activity against Aedes aegypti, finding a clear relationship between the LogP of the compounds and their potency. nih.gov More recently, researchers have applied advanced machine learning and deep learning approaches to QSAR. mdpi.com These modern techniques can analyze large datasets and complex relationships between chemical structures and biological activities to build predictive models. mdpi.comacs.org For tryptamines, such models could be used to predict receptor binding affinity, functional efficacy, or potential therapeutic applications by analyzing patterns across a wide range of synthesized analogs. acs.org

Molecular Determinants of Receptor Agonism and Antagonism

For serotonin receptors, specific amino acid residues within the binding pocket are critical. As mentioned, for 5-HT2A receptor agonism, a stable salt bridge and hydrogen bond with residue D155, located in transmembrane helix 3, are crucial for potent activation. nih.gov The ability of tryptamines like psilocin and bufotenine (B1668041) to form this interaction contributes to their high efficacy, whereas analogs that fail to establish this stable bond show poor activity. nih.gov

Furthermore, the selectivity of tryptamines between the 5-HT1A and 5-HT2A receptors is also governed by specific molecular determinants. The binding pockets of these two receptors have subtle but important differences. For example, a key residue at position 7.39 is an asparagine (N386) in the 5-HT1A receptor but a valine in the 5-HT2A receptor. nih.gov Mutational studies have shown that this single amino acid difference is a major determinant of potency and selectivity for certain tryptamines. nih.gov

The interaction of the indole (B1671886) scaffold itself is also important. Docking studies predict that the indole ring of 5-MeO-DMT forms an interaction with a threonine residue (Thr121) in the 5-HT1A receptor. researchgate.net The combination of these specific hydrogen bonds, hydrophobic interactions, and salt bridges dictates not only if a compound will bind but also whether that binding event will lead to receptor activation (agonism), making these interactions the ultimate determinants of a compound's pharmacological function. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 5 Meo Nipt Hydrochloride

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 5-MeO-NiPT, binds to a receptor and the stability of this interaction over time. These simulations are crucial for understanding the compound's pharmacological profile.

Studies involving a series of 5-methoxy-tryptamines have utilized computational docking analyses to investigate their interactions with serotonin (B10506) receptors. Research has shown that these compounds, including analogues with isopropyl-amino groups like 5-MeO-NiPT, exhibit a preference for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov Computational docking analyses predicted a more favorable interaction within the 5-HT1A receptor's binding pocket compared to that of the 5-HT2A receptor. nih.govnih.gov This selectivity is a key determinant of the compound's potential effects. The binding affinity of 5-MeO-NiPT for the 5-HT1A receptor, while showing selectivity, was found to be lower compared to other tested 5-MeO-tryptamines with different amino group substitutions. nih.gov

The interaction within the receptor's binding pocket is stabilized by various forces. For agonists at the 5-HT1A receptor, these interactions often involve strong hydrophobic contacts with specific amino acid residues such as Isoleucine-189, Tryptophan-358, and Phenylalanine-361 and -362. researchgate.net Molecular dynamics simulations on related compounds have further elucidated that ligand-receptor complexes are stabilized through interactions with a range of residues, including Aspartate-116 and Serine-199, among others. nih.gov The size and nature of the substituent on the terminal amino group significantly influence the affinity for these receptors. nih.gov

Table 1: Receptor Binding Affinity Data for 5-MeO-NiPT and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-MeO-NiPT | 5-HT1A | 148.2 nih.gov |

| 5-MeO-NiPT | 5-HT2A | 240.3 nih.gov |

| 5-MeO-DMT | 5-HT1A | 13.9 nih.gov |

| 5-MeO-DMT | 5-HT2A | 162.7 nih.gov |

| 5-MeO-pyr-T | 5-HT1A | 0.577 wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the fundamental electronic properties of a molecule. These properties include the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the electrostatic potential. Such calculations are essential for understanding a molecule's reactivity, stability, and spectroscopic characteristics. nih.gov

While specific, in-depth quantum chemical calculation studies for 5-MeO-NiPT hydrochloride are not widely available in published literature, the foundational molecular properties have been determined. These calculations can predict various parameters, including ionization energies, proton affinities, and bond dissociation energies, which are critical for understanding how the molecule will behave in different chemical environments. nih.gov

Table 2: Computed Molecular Properties of 5-MeO-NiPT

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H20N2O | wikipedia.org |

| Molecular Weight | 232.327 g/mol | wikipedia.org |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | wikipedia.org |

This table provides a summary of key molecular identifiers and properties.

In Silico Prediction of Metabolic Pathways and Products

In silico tools play a crucial role in predicting the metabolic fate of chemical compounds within the body. wikipedia.org These computational models can forecast how a molecule will be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, and subsequently conjugated for excretion. wikipedia.org

For 5-MeO-NiPT, its metabolic profile is linked to that of other tryptamines. Notably, 5-MeO-NiPT has been identified as an active metabolite of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) through N-dealkylation. nih.govwikipedia.org This metabolic step involves the removal of a methyl or isopropyl group from the nitrogen atom of the parent compound.

Based on studies of related 5-methoxy-tryptamines, the primary metabolic transformations are predicted to include:

O-demethylation: Removal of the methyl group from the 5-methoxy position, a reaction often catalyzed by CYP2C19 and CYP2D6. researchgate.net

Hydroxylation: The addition of a hydroxyl group to the indole (B1671886) ring, a process involving enzymes such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

N-dealkylation: As mentioned, the removal of the isopropyl group from the amine, mediated by enzymes like CYP2C19, CYP2D6, and CYP3A4. researchgate.net

Following these Phase I reactions, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation and sulfation, to increase their water solubility and facilitate their elimination from the body. researchgate.net

Table 3: Predicted Metabolic Reactions for 5-MeO-Tryptamines

| Metabolic Reaction | Involved CYP Enzymes (Predicted) | Resulting Product Type |

|---|---|---|

| O-demethylation | CYP2C19, CYP2D6 | Hydroxy-tryptamine derivative |

| Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Hydroxylated tryptamine (B22526) derivative |

This table summarizes the key enzymatic pathways predicted to be involved in the metabolism of 5-methoxy-tryptamines.

Predictive Modeling for Structure-Function Relationships

Predictive modeling aims to establish a clear relationship between a molecule's chemical structure and its biological function (Structure-Activity Relationship, SAR) or properties. For the 5-MeO-tryptamine class of compounds, a key structural feature influencing their activity is the nature of the substitution on the terminal amino group. nih.gov

Research has demonstrated that the molecular size of this amino group significantly impacts the compound's affinity for the serotonin transporter (SERT). nih.govwikipedia.org This suggests that predictive models can use the steric and electronic properties of the N-alkyl substituents to forecast the degree of interaction with this transporter.

Future Directions and Research Gaps in 5 Meo Nipt Hydrochloride Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency and Purity

The synthesis of 5-MeO-NiPT hydrochloride, like other tryptamines, is crucial for ensuring the availability of high-purity material for research purposes. While general synthetic strategies for tryptamines are established, a significant research gap exists in the development of novel, efficient, and scalable synthetic routes specifically optimized for 5-MeO-NiPT.

Future research should focus on:

Greener Synthetic Methodologies: Exploring the use of more environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of synthesis.

Flow Chemistry: Implementing continuous flow processes could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.

Stereoselective Synthesis: Investigating and developing synthetic pathways that allow for the stereoselective production of 5-MeO-NiPT enantiomers could be crucial for understanding their differential pharmacological activities.

Impurity Profiling: A thorough characterization of impurities and byproducts formed during synthesis is essential for regulatory purposes and for understanding the full pharmacological profile of the compound. Research into the Speeter and Anthony synthetic route for a related compound, 5-MeO-DIPT, has highlighted the formation of several side products. psu.edunih.gov A similar in-depth analysis for 5-MeO-NiPT synthesis is a critical next step.

| Synthetic Approach | Potential Advantages | Research Focus |

| Greener Chemistry | Reduced environmental impact, increased safety | Use of eco-friendly solvents and catalysts |

| Flow Chemistry | Improved scalability, safety, and consistency | Optimization of continuous flow reactors |

| Stereoselective Synthesis | Production of specific enantiomers | Development of chiral catalysts and auxiliaries |

| Impurity Profiling | Enhanced purity and safety | Identification and characterization of byproducts |

Advanced Pharmacological Characterization of Receptor Biased Agonism and Allosteric Modulation

5-MeO-NiPT is known to be a full or near-full agonist at several serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org However, a deeper understanding of its interaction with these receptors is needed. The concepts of biased agonism and allosteric modulation, where a ligand can preferentially activate certain signaling pathways over others at the same receptor, are at the forefront of modern pharmacology. nih.gov

Key research areas include:

Biased Agonism Profiling: Systematically evaluating the signaling signature of 5-MeO-NiPT at various serotonin receptor subtypes. This would involve assessing its ability to activate different downstream signaling pathways (e.g., G-protein coupling, β-arrestin recruitment). Recent studies on 5-methoxytryptamines have begun to map the molecular basis of their pharmacology, providing a framework for such investigations. nih.govnih.gov

Allosteric Modulation Potential: Investigating whether 5-MeO-NiPT can act as an allosteric modulator of serotonin receptors, potentially fine-tuning the effects of the endogenous neurotransmitter serotonin.

Receptor Dimerization: Exploring how 5-MeO-NiPT influences the formation and signaling of receptor homo- and heterodimers, which can further diversify receptor function.

Elucidation of Enzyme-Specific Metabolic Regulation and Cross-Species Comparisons in Research Models

5-MeO-NiPT has been identified as an active metabolite of other psychoactive tryptamines, namely 5-MeO-MiPT and 5-MeO-DiPT. wikipedia.orgnih.govresearchgate.net This underscores the importance of understanding its own metabolic fate. The metabolism of tryptamines can vary significantly between species, which has critical implications for the translation of preclinical research findings to humans. bioivt.com

Future research should aim to:

Identify Key Metabolizing Enzymes: Pinpointing the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of 5-MeO-NiPT. Studies on the related compound 5-MeO-DMT have highlighted the role of CYP2D6 and MAO-A. nih.gov Similar investigations are needed for 5-MeO-NiPT.

In Vitro and In Vivo Metabolite Identification: Comprehensive analysis of the metabolites of 5-MeO-NiPT in human liver microsomes and in vivo animal models to identify the major metabolic pathways. Research on 5-MeO-MiPT has identified several phase I metabolites. nih.govresearchgate.net

Cross-Species Metabolic Profiling: Directly comparing the metabolic profiles of 5-MeO-NiPT in different preclinical species (e.g., rodents, non-human primates) and humans to identify the most appropriate animal models for further study. bioivt.com

| Research Area | Objective | Significance |

| Enzyme Identification | Determine specific CYP and other enzymes involved in metabolism. | Predict potential drug-drug interactions and individual variability. |

| Metabolite Identification | Characterize the chemical structures of metabolites. | Understand the complete pharmacological and toxicological profile. |

| Cross-Species Comparison | Compare metabolic pathways across different species. | Improve the predictive value of preclinical studies for human outcomes. |

Design of Targeted Chemical Probes for Selective Receptor Studies

To dissect the specific roles of the various receptors that 5-MeO-NiPT interacts with, the development of targeted chemical probes is essential. These probes, often derived from the lead compound, can be modified to possess high selectivity for a particular receptor subtype or to be tagged with fluorescent or radioactive labels for imaging studies. nih.gov

A significant gap exists in the availability of such tools for studying 5-MeO-NiPT's interactions. Future directions include:

Fluorescently Labeled Probes: Creating fluorescent versions of 5-MeO-NiPT to visualize its binding to receptors in cells and tissues, enabling studies of receptor localization and trafficking.

Radiolabeled Tracers for PET Imaging: Developing radiolabeled analogues of 5-MeO-NiPT for use in positron emission tomography (PET) imaging, which would allow for the non-invasive in vivo mapping of its target receptors in the brain.

Integration of Multi-Omics Data for Systems-Level Understanding of Tryptamine (B22526) Pharmacology

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the complex biological effects of compounds like 5-MeO-NiPT at a systems level. The integration of these large datasets can reveal novel mechanisms of action and biomarkers of response. nih.govnih.govyoutube.com

Future research in this area should focus on:

Transcriptomic Analysis: Investigating the changes in gene expression in relevant brain regions or cell types following exposure to 5-MeO-NiPT to identify the genetic pathways it modulates.

Proteomic Profiling: Analyzing changes in protein expression and post-translational modifications to understand the downstream effects of receptor activation.

Metabolomic Studies: Examining the alterations in the levels of endogenous metabolites to gain insights into the broader physiological impact of the compound.

Integrative Bioinformatic Approaches: Developing and applying sophisticated computational methods to integrate these multi-omics datasets and build comprehensive models of 5-MeO-NiPT's pharmacological actions.

By pursuing these future research directions, the scientific community can close the existing knowledge gaps and build a more complete and nuanced understanding of the chemical biology of this compound.

Q & A

Q. How can researchers validate the purity of this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.